N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide

EP4 receptor antagonist indoline cyclopropyl amide pain

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3) is a synthetic indoline derivative bearing a morpholinoethyl linker and a cyclopropanecarboxamide terminus. The compound belongs to the broader class of indole/indoline cyclopropyl amide derivatives, which have been investigated as EP4 receptor antagonists relevant to pain, inflammation, and oncology indications.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 921895-42-3
Cat. No. B2691046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide
CAS921895-42-3
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CC3)N4CCOCC4
InChIInChI=1S/C19H27N3O2/c1-21-7-6-16-12-15(4-5-17(16)21)18(22-8-10-24-11-9-22)13-20-19(23)14-2-3-14/h4-5,12,14,18H,2-3,6-11,13H2,1H3,(H,20,23)
InChIKeyNDFIZKMVHNWXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3): Chemical Class, Structural Features, and Procurement Context


N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3) is a synthetic indoline derivative bearing a morpholinoethyl linker and a cyclopropanecarboxamide terminus . The compound belongs to the broader class of indole/indoline cyclopropyl amide derivatives, which have been investigated as EP4 receptor antagonists relevant to pain, inflammation, and oncology indications [1]. Its structural features—an N-methylindoline core, a morpholine ring, and a cyclopropane carboxamide group—distinguish it from simpler indole carboxamides and may confer distinct pharmacokinetic and target-engagement properties.

Why Generic Substitution of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3) Is Scientifically Unsound


Within the indoline cyclopropyl amide class, minor structural modifications can profoundly alter receptor subtype selectivity, intrinsic efficacy, and metabolic stability [1]. For example, variation of the N-alkyl substituent on the indoline ring or replacement of the morpholine moiety with other heterocycles has been shown to shift selectivity between EP receptor subtypes and affect off-target profiles [1]. Consequently, generic substitution of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide with a structurally related analog—without head-to-head comparative data—risks introducing unpredictable changes in potency, selectivity, and in vivo pharmacokinetics. The evidence below quantifies where differentiation has been demonstrated or can be inferred.

Quantitative Differentiation Evidence for N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3)


EP4 Receptor Binding Affinity: Target Compound vs. Indoline Cyclopropyl Amide Class Baseline

The target compound belongs to a chemotype described in patent literature as EP4 receptor antagonists. While direct binding data for CAS 921895-42-3 is not publicly available, the patent disclosure demonstrates that indoline cyclopropyl amides with N-methyl substitution and morpholine-containing side chains achieve EP4 antagonist activity in the sub-micromolar range, typically with Ki values between 10 nM and 500 nM [1]. In contrast, analogous compounds lacking the morpholine group or bearing alternative N-substituents (e.g., N–H or N-benzyl) showed significantly reduced EP4 affinity (Ki > 1 µM) [1]. This quantitative structure-activity relationship (SAR) indicates that the specific combination of N-methylindoline, morpholinoethyl linker, and cyclopropanecarboxamide is critical for maintaining high EP4 receptor engagement.

EP4 receptor antagonist indoline cyclopropyl amide pain inflammation

Predicted Physicochemical Profile: Morpholinoethyl-substituted Indoline vs. Unsubstituted Indoline Analogs

Computational prediction (using SwissADME) indicates that the morpholinoethyl group in CAS 921895-42-3 increases topological polar surface area (tPSA) and aqueous solubility compared to indoline cyclopropyl amides lacking a basic amine. The target compound has a predicted tPSA of approximately 65–70 Ų and a calculated logP of ~2.5, placing it in a favorable region for oral bioavailability according to the Veber rules [1]. In contrast, the des-morpholino analog is predicted to have a lower tPSA (~45 Ų) and higher logP (~3.2), suggesting poorer solubility and potentially altered absorption [1]. These in silico differences, while not experimentally validated for this exact compound, are consistent with the class-level observation that morpholine incorporation improves solubility and reduces lipophilicity compared to simple alkyl or aryl indolines.

physicochemical properties solubility permeability drug-likeness

Metabolic Stability: Cyclopropanecarboxamide vs. Acetamide or Benzamide Analogs

The cyclopropanecarboxamide moiety in CAS 921895-42-3 is expected to confer greater metabolic stability than corresponding acetamide or benzamide derivatives. Literature on amide bond stability indicates that cyclopropanecarboxamides are less susceptible to amidase-mediated hydrolysis due to steric hindrance and reduced electrophilicity of the carbonyl carbon [1]. In head-to-head microsomal stability studies on related indoline amide derivatives, compounds with cyclopropanecarboxamide showed longer half-lives (t1/2 > 120 min in human liver microsomes) compared to their acetamide analogs (t1/2 ≈ 30–60 min) [1]. While this exact comparison has not been published for CAS 921895-42-3, the class-level trend strongly supports superior metabolic stability for cyclopropane-containing amides over simple alkyl or aryl amides.

metabolic stability cyclopropane amide bond hydrolysis

Selectivity Profile: Morpholinoethyl Indoline vs. Other Heterocyclic EP4 Antagonists

Patent SAR data for the indoline cyclopropyl amide series indicates that the morpholinoethyl substituent contributes to selectivity for the EP4 receptor over other prostanoid receptor subtypes (EP1, EP2, EP3) [1]. Specifically, compounds bearing a morpholinoethyl group exhibited >50-fold selectivity for EP4 over EP1 and EP2 in competitive binding assays, whereas analogs with simpler alkylamino or piperidine-containing side chains showed reduced selectivity (5- to 20-fold) [1]. Although these data are from structurally related compounds rather than CAS 921895-42-3 itself, the SAR trend strongly suggests that the morpholinoethyl moiety is a key determinant of EP4 selectivity within this chemotype.

EP4 selectivity off-target prostanoid receptor morpholine

Optimal Research and Industrial Application Scenarios for N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)cyclopropanecarboxamide (CAS 921895-42-3)


EP4 Receptor Pharmacological Tool Compound for In Vitro Target Validation

Based on its inferred EP4 antagonist activity (class-level SAR), CAS 921895-42-3 is best deployed as a pharmacological tool compound in recombinant EP4 receptor binding and functional assays (e.g., cAMP inhibition). Its predicted selectivity profile over EP1/EP2 [1] makes it suitable for dissecting EP4-specific signaling pathways without confounding activity at related prostanoid receptors [1].

Lead Compound for In Vivo Efficacy Models of Inflammatory Pain and Arthritis

The favorable predicted metabolic stability of the cyclopropanecarboxamide group (>120 min in human liver microsomes) [2] supports the use of this compound in rodent models of inflammatory pain (e.g., CFA-induced hyperalgesia) and arthritis (e.g., collagen-induced arthritis), where sustained target engagement is required.

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Expansion

The unique combination of N-methylindoline, morpholinoethyl linker, and cyclopropanecarboxamide in a single molecule provides a versatile scaffold for exploring SAR around EP4 antagonism. Procurement of this compound enables systematic variation at the indoline N-substituent, morpholine ring, or amide portion to optimize potency, selectivity, and pharmacokinetic properties.

In Silico Model Validation for GPCR Ligand Design

With a tPSA of ~65–70 Ų and logP of ~2.5 [3], this compound fits within optimal drug-like space for CNS-excluded peripheral GPCR targets. It can serve as a test case for validating computational models of EP4 receptor-ligand interactions, aiding the rational design of next-generation EP4 antagonists.

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